molecular formula C16H18N4O3S B2366387 8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-01-6

8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2366387
CAS No.: 303970-01-6
M. Wt: 346.41
InChI Key: OTHDRLKQNVEUBO-UHFFFAOYSA-N
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Description

8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a hydroxyethylthio group, a methyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the hydroxyethylthio group, the methyl group, and the methylbenzyl group onto the purine core. Common synthetic routes may involve nucleophilic substitution reactions, protection and deprotection steps, and purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The purine core can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine core.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies involving purine metabolism.

    Medicine: The compound’s structure suggests potential as a therapeutic agent, particularly in targeting purine-related pathways.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in purine metabolism or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the methylbenzyl group.

    3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the hydroxyethylthio group.

    8-((2-hydroxyethyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks both the methyl and methylbenzyl groups.

Uniqueness

The presence of the hydroxyethylthio, methyl, and methylbenzyl groups in 8-((2-hydroxyethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione makes it unique compared to other similar compounds

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-3-5-11(6-4-10)9-20-12-13(17-16(20)24-8-7-21)19(2)15(23)18-14(12)22/h3-6,21H,7-9H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHDRLKQNVEUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCCO)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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